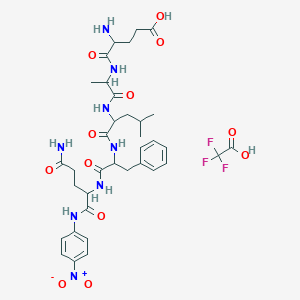![molecular formula C7H6N4O3 B12102764 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its fused imidazo and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrazine core, followed by nitration and methoxylation steps.
-
Formation of the Imidazo[1,2-a]pyrazine Core:
Starting Materials: 2-aminopyrazine and glyoxal.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, at elevated temperatures to facilitate cyclization.
-
Nitration:
Reagents: Nitric acid and sulfuric acid.
Conditions: The nitration is performed at low temperatures to control the reaction and prevent over-nitration.
-
Methoxylation:
Reagents: Methanol and a base such as sodium methoxide.
Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents at moderate temperatures.
Products: Oxidized derivatives, which may include nitro group transformations.
-
Reduction:
Reagents: Sodium borohydride or catalytic hydrogenation.
Conditions: Conducted under mild conditions to selectively reduce the nitro group.
Products: Amino derivatives of the compound.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform with UV light.
Major Products:
Oxidation: Nitro-oxidized derivatives.
Reduction: Aminoimidazo[1,2-a]pyrazine.
Substitution: Halogenated imidazo[1,2-a]pyrazine.
Aplicaciones Científicas De Investigación
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent for treating infections and certain cancers.
- Used in drug discovery and development for its unique pharmacophore.
Industry:
- Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
- Applied in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways: The compound may inhibit enzyme activity, leading to the disruption of DNA synthesis and cell division.
Effects: This inhibition can result in antimicrobial or anticancer effects, depending on the biological context.
Comparación Con Compuestos Similares
8-Methoxy-3-nitroimidazo[1,2-a]pyridine: Similar structure but different ring system.
3-Nitroimidazo[1,2-a]pyrazine: Lacks the methoxy group, affecting its reactivity and applications.
8-Methoxyimidazo[1,2-a]pyrazine: Lacks the nitro group, altering its chemical properties and biological activity.
Uniqueness:
- The presence of both methoxy and nitro groups in 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine provides a unique combination of electronic effects, enhancing its reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
8-methoxy-3-nitroimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-6-9-4-5(11(12)13)10(6)3-2-8-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXTVVGOGFVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)




